molecular formula C13H23NO2 B1338407 Tert-butyl 4-allylpiperidine-1-carboxylate CAS No. 206446-47-1

Tert-butyl 4-allylpiperidine-1-carboxylate

Cat. No. B1338407
M. Wt: 225.33 g/mol
InChI Key: UNZYCQRJXHPCBJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-allylpiperidine-1-carboxylate, also known as T-butyl 4-allylpiperidine-1-carboxylate, is a synthetic organic compound with the molecular formula C13H20NO2. It is a colorless solid that is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as amines and amides. T-butyl 4-allylpiperidine-1-carboxylate is a highly versatile compound that can be used in a variety of applications.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 4-allylpiperidine-1-carboxylate plays a significant role in the synthesis of diverse piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a closely related compound, reacts with BuLi and iodides of protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, can cyclize into N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating complex organic structures (Moskalenko & Boev, 2014).

Application in Synthesis of Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another derivative, is an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors like CP-690550. This highlights the compound's role in developing significant pharmacological agents. The efficient synthesis process of this compound involves steps like SN2 substitution, borohydride reduction, oxidation, and debenzylation, emphasizing the compound's versatility in medicinal chemistry synthesis (Chen Xin-zhi, 2011).

Synthesis of Chiral Auxiliaries

The compound has been used in the preparation of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These chiral auxiliaries are pivotal in synthesizing enantiomerically pure compounds, which are crucial in developing pharmaceuticals and other applications requiring stereoselective synthesis (Studer, Hintermann & Seebach, 1995).

Development of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-allylpiperidine-1-carboxylate, is a key intermediate in synthesizing small molecule anticancer drugs. This underlines the compound's importance in the ongoing research and development of new treatments for cancer (Zhang et al., 2018).

Anticorrosive Applications

In a different application area, tert-butyl 4-allylpiperidine-1-carboxylate derivatives have been investigated for their anticorrosive behavior. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has shown effective corrosion inhibition properties for carbon steel in acidic environments. This suggests potential applications in industrial corrosion protection (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZYCQRJXHPCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455848
Record name tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-allylpiperidine-1-carboxylate

CAS RN

206446-47-1
Record name tert-Butyl 4-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyltriphenylphosphonium bromide (5.3 g, 14.8 mmol) in THF (50 mL) was cooled to 0° C. under nitrogen. Potassium hexamethyl disilazide (27.7 mL, 0.5M toluene solution, 13.9 mmol) was added and the mixture was stirred for 30 min. A solution of (1-t-butoxycarbonylpiperidin-4-yl)acetaldehyde from Step A (2.25 g, 9.9 mmol) in THF (10 mL) was added and the mixture was warmed to rt. After 30 min, the reaction was complete by tlc analysis. The mixture was diluted with ethyl acetate (200 mL) and washed with water and brine (100 mL each). The organic phase was dried over sodium sulfate and concentrated to give an oil which was purified by FC (75 g silica, 10/1 hexane/ethyl acetate) to afford the title compound (1.61 g).
Quantity
27.7 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Reichl - 2016 - etda.libraries.psu.edu
Tricoordinate organophosphorus compounds are commonly utilized as two-electron donors in synthetic chemistry, figuring prominently as nucleophilic catalysts and spectator ligands …
Number of citations: 0 etda.libraries.psu.edu

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